molecular formula C6HCl4NO B8341227 4,5,6-Trichloropicolinoyl chloride

4,5,6-Trichloropicolinoyl chloride

Cat. No.: B8341227
M. Wt: 244.9 g/mol
InChI Key: LPLSXEQPNFWFFS-UHFFFAOYSA-N
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Description

4,5,6-Trichloropicolinoyl chloride is a halogenated derivative of picolinic acid, featuring three chlorine atoms at the 4-, 5-, and 6-positions of the pyridine ring and a reactive acyl chloride group. This compound is primarily utilized in organic synthesis as a building block for agrochemicals, pharmaceuticals, and ligands due to its electrophilic reactivity. Its trifunctional chlorine substitution enhances steric and electronic effects, influencing its reactivity in nucleophilic substitution and coupling reactions. While specific data on its synthesis and applications are beyond the scope of this article, its structural analogs provide critical insights into its behavior.

Properties

Molecular Formula

C6HCl4NO

Molecular Weight

244.9 g/mol

IUPAC Name

4,5,6-trichloropyridine-2-carbonyl chloride

InChI

InChI=1S/C6HCl4NO/c7-2-1-3(6(10)12)11-5(9)4(2)8/h1H

InChI Key

LPLSXEQPNFWFFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(=O)Cl)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The structural analogs of 4,5,6-Trichloropicolinoyl chloride (Table 1) are identified based on molecular frameworks and functional group similarities. Key analogs include:

Table 1: Structural Analogs of 4,5,6-Trichloropicolinoyl Chloride

Compound Name CAS Number Structural Similarity Key Functional Groups
4-Chloro-6-methylpicolinonitrile 104711-65-1 0.89 Chloro, methyl, nitrile
4-Chloro-6-methylpicolinaldehyde 98273-77-9 0.87 Chloro, methyl, aldehyde
Unspecified analog 3678-63-5 0.85 Not disclosed (likely chloro-substituted pyridine derivative)
Unspecified analog 98420-89-4 0.83 Not disclosed
Unspecified analog 55306-66-6 0.83 Not disclosed

Notes:

  • Similarity scores (0.83–0.89) are derived from structural overlap metrics, likely computed using molecular fingerprinting or Tanimoto coefficients .
  • Functional groups such as nitriles and aldehydes in analogs reduce electrophilicity compared to the acyl chloride group in the target compound.
Electrophilic Reactivity

The acyl chloride group in 4,5,6-Trichloropicolinoyl chloride confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling its use in amide or ester formation. In contrast:

  • 4-Chloro-6-methylpicolinonitrile (0.89 similarity): The nitrile group is less electrophilic, favoring metal-catalyzed cyanation or hydrolysis reactions .
  • 4-Chloro-6-methylpicolinaldehyde (0.87 similarity) : The aldehyde group participates in condensation reactions (e.g., Schiff base formation) but lacks the acylating capability of the parent compound .
Steric and Electronic Effects
  • Chlorine Substitution : The 4,5,6-trichloro configuration in the target compound creates steric hindrance and electron-withdrawing effects, stabilizing intermediates in SNAr (nucleophilic aromatic substitution) reactions. Analogs with fewer chlorine atoms (e.g., 4-chloro derivatives) exhibit reduced electronic activation .
  • Methyl Groups: Methyl substituents in analogs (e.g., 4-Chloro-6-methylpicolinonitrile) increase hydrophobicity but may hinder access to reactive sites in catalytic processes.

Environmental and Stability Considerations

  • Hydrolytic Stability: The acyl chloride group in 4,5,6-Trichloropicolinoyl chloride is moisture-sensitive, requiring anhydrous handling. Nitriles and aldehydes in analogs are comparatively stable but may require stabilizers for long-term storage.
  • Environmental Impact: Chlorinated pyridine derivatives are often scrutinized for persistence.

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